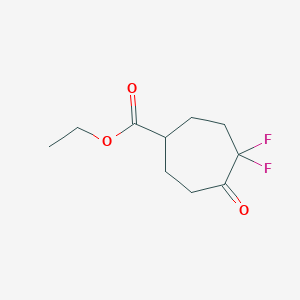

![molecular formula C19H16FN5O B2654726 3-(3,4-Dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893918-51-9](/img/structure/B2654726.png)

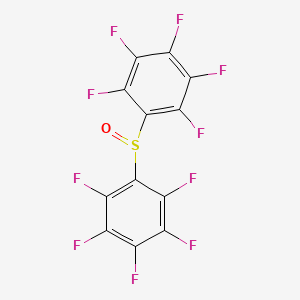

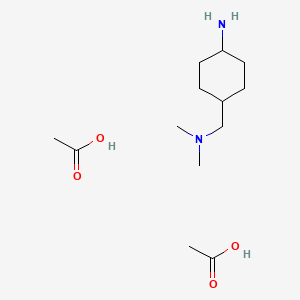

3-(3,4-Dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(3,4-Dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one” is a complex organic molecule that contains a triazolopyrimidine core. Triazolopyrimidines are a class of compounds known for their diverse biological activities .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, triazolopyrimidines are generally synthesized through cyclization reactions . For example, 3-methyl-1,2,3-triazolo[4,5-d]pyrimidine was prepared by cyclization of 5-amino-4-methylaminopyrimidine with nitrous acid .Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions depending on the conditions and reagents used . For instance, they can undergo ring fission in warm alkaline solution or dilute sulfuric acid .科学的研究の応用

Synthesis and Reactions

One study focused on the synthesis and reactions of similar triazolopyrimidine derivatives, where compounds reacted with N,N-dimethylformamide dimethylacetal to yield enaminone, which further reacted with active methylene compounds, hydrazine hydrate, hydroxylamine, and some heterocyclic amines. This process afforded trisubstituted pyridine, substituted pyrazole, substituted isoxazole, and azolopyrimidines, highlighting the compound's versatility in creating a range of derivatives with potential applications in materials science and drug design (Farghaly, 2008).

Antibacterial Activity

Another significant area of research is the compound's potential antibacterial properties. Kumar et al. synthesized new derivatives that were tested for antibacterial activity against both Gram-positive and Gram-negative bacteria. Some derivatives were found to be equipotent or more potent than commercially available antibiotics, suggesting their potential use in developing new antibacterial agents (Kumar et al., 2009).

Antimicrobial and Antifungal Activities

Hassneen and Abdallah's work on pyridino and triazolino derivatives further demonstrates the antimicrobial and potential antifungal activities of triazolopyrimidine derivatives. These findings indicate the compound's utility in creating agents that could combat a range of microbial threats, offering pathways for new treatments in infectious diseases (Hassneen & Abdallah, 2003).

Spectroscopic Characterization and Structural Analysis

Research by Lahmidi et al. focused on synthesizing a novel derivative containing the 1,2,4-triazolopyrimidine ring, characterized by X-ray single crystal diffraction and various spectroscopic techniques. This work is pivotal for understanding the molecular structure and properties of triazolopyrimidine derivatives, contributing to their potential applications in material science and pharmacology (Lahmidi et al., 2019).

特性

IUPAC Name |

3-(3,4-dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5O/c1-12-6-7-16(8-13(12)2)25-18-17(22-23-25)19(26)24(11-21-18)10-14-4-3-5-15(20)9-14/h3-9,11H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGZVYXOXPPDBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)F)N=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2654647.png)

![4-(2-chloro-6-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2654650.png)

![2-Chloro-1-[(3S,5R)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-yl]ethanone](/img/structure/B2654658.png)

![(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2654663.png)